Lipocrine

Description

Historical Development of Lipocrine as a Hybrid Compound

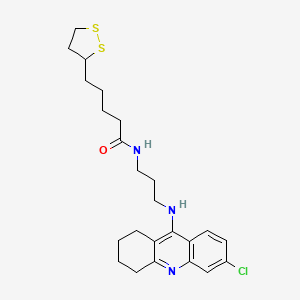

This compound (7-[[5-(1,2-dithiolan-3-yl)pentanoyl]amino]-1,2,3,4-tetrahydroacridin-9-amine) emerged in 2005 as one of the earliest rationally designed multi-target-directed ligands (MTDLs) for Alzheimer’s disease (AD) therapy. Developed by Rosini et al., it combined tacrine—a first-generation acetylcholinesterase (AChE) inhibitor—with lipoic acid, a natural antioxidant. This hybridization strategy aimed to address the multifactorial pathology of AD by integrating complementary pharmacological properties into a single molecule. Early studies demonstrated that this compound retained tacrine’s potent AChE inhibition (IC₅₀ = 0.253 nM) while acquiring lipoic acid’s radical-scavenging capabilities, marking a paradigm shift in anti-AD drug design.

Rationale for Multi-Target-Directed Ligand Design in Neurodegeneration Research

The MTDL approach arose from the recognition that single-target therapies inadequately address complex neurodegenerative diseases like AD. Key pathological hallmarks—including cholinergic deficits, amyloid-β (Aβ) aggregation, oxidative stress, and mitochondrial dysfunction—demand simultaneous modulation. This compound exemplified this strategy by:

- Inhibiting AChE to enhance cholinergic transmission.

- Preventing AChE-induced Aβ aggregation via peripheral anionic site (PAS) binding.

- Neutralizing reactive oxygen species (ROS) through lipoic acid’s dithiolane ring.

This tripartite action addressed three core AD mechanisms, validating the MTDL framework as a viable therapeutic strategy.

Significance of this compound in Cholinesterase Inhibitor Research

This compound’s cholinesterase inhibition profile revolutionized the field by demonstrating that hybrid molecules could surpass parent compounds in potency and selectivity. Comparative studies revealed:

| Parameter | Tacrine | This compound |

|---|---|---|

| AChE IC₅₀ (nM) | 41.0 | 0.253 |

| BuChE IC₅₀ (nM) | 8.9 | 76.0 |

| Aβ Aggregation Inhibition | None | 16.6 µM IC₅₀ |

This compound’s subnanomolar AChE inhibition and dual PAS/CAS (catalytic anionic site) binding distinguished it from tacrine, which lacked anti-aggregation activity. Its selectivity for AChE over butyrylcholinesterase (BuChE) suggested reduced peripheral side effects, a critical advancement in cholinesterase inhibitor design.

Conceptual Framework of Tacrine-Lipoic Acid Hybridization

The structural design of this compound involved covalent linkage of tacrine’s acridine core to lipoic acid’s dithiolane moiety via a pentanoyl spacer. Key considerations included:

- Pharmacophore Compatibility : Tacrine’s planar acridine system enabled CAS binding, while lipoic acid’s cyclic disulfide provided redox activity.

- Linker Optimization : A five-carbon chain balanced steric freedom and molecular rigidity, allowing both moieties to engage targets without conformational conflict.

- Stereoelectronic Effects : The electron-rich dithiolane enhanced ROS scavenging, whereas tacrine’s nitrogen atoms facilitated AChE gorge penetration.

Molecular dynamics simulations confirmed that this compound’s hybrid structure simultaneously occupied AChE’s CAS and PAS, sterically hindering Aβ binding and aggregation. This dual-site interaction explained its superior anti-aggregation efficacy compared to tacrine or lipoic acid alone.

Properties

Molecular Formula |

C24H32ClN3OS2 |

|---|---|

Molecular Weight |

478.1 g/mol |

IUPAC Name |

N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-5-(dithiolan-3-yl)pentanamide |

InChI |

InChI=1S/C24H32ClN3OS2/c25-17-10-11-20-22(16-17)28-21-8-3-2-7-19(21)24(20)27-14-5-13-26-23(29)9-4-1-6-18-12-15-30-31-18/h10-11,16,18H,1-9,12-15H2,(H,26,29)(H,27,28) |

InChI Key |

QVGXTQPZHCDXRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)CCCCC4CCSS4 |

Synonyms |

lipocrine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lipocrine is synthesized by linking tacrine, a known acetylcholinesterase inhibitor, with alpha-lipoic acid, a universal antioxidant. The synthesis involves the following steps:

Formation of Tacrine Derivative: Tacrine is first modified to introduce a functional group that can react with alpha-lipoic acid.

Conjugation with Alpha-Lipoic Acid: The modified tacrine is then conjugated with alpha-lipoic acid under specific reaction conditions to form this compound.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through chromatography, and crystallization to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions due to the presence of the alpha-lipoic acid moiety, which is known for its redox properties.

Reduction: The compound can also participate in reduction reactions, particularly in biological systems where it can act as an antioxidant.

Substitution: this compound may undergo substitution reactions, especially at the functional groups introduced during its synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially altering its antioxidant properties.

Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Neurodegenerative Diseases

Lipocrine's multifaceted action makes it a promising candidate for treating Alzheimer's disease through:

- Multi-Target Directed Ligands (MTDLs) : this compound is part of a strategic approach to develop MTDLs that target various pathways involved in neurodegeneration. Its ability to modulate AChE activity while also addressing oxidative stress positions it as a valuable tool in combating Alzheimer's disease .

Hormonal Therapies

This compound is being explored for its applications in hormonal therapies:

- Testosterone Replacement Therapy : Lipocine Inc., a biopharmaceutical company, has developed formulations of this compound for oral testosterone replacement therapy. Their product TLANDO® is designed to restore normal testosterone levels without requiring dose titration, offering an efficient alternative to traditional therapies .

- Management of Metabolic Disorders : Other formulations, such as LPCN 2401, are being developed as androgen receptor agonists aimed at obesity management. This highlights this compound's versatility beyond neurodegenerative applications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in various applications:

Mechanism of Action

Lipocrine exerts its effects through multiple mechanisms:

Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which is beneficial for cognitive function.

Antioxidant Activity: The alpha-lipoic acid moiety in this compound scavenges reactive oxygen species, reducing oxidative stress.

Molecular Targets and Pathways: this compound targets acetylcholinesterase and interacts with pathways involved in oxidative stress and amyloid beta aggregation

Comparison with Similar Compounds

Tacrine: A known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Alpha-Lipoic Acid: A universal antioxidant with various therapeutic applications.

Comparison:

Uniqueness: Lipocrine combines the properties of both tacrine and alpha-lipoic acid, offering dual functionality as an acetylcholinesterase inhibitor and an antioxidant. This makes it unique compared to other compounds that typically possess only one of these properties.

Advantages: The hybrid nature of this compound allows it to target multiple pathways involved in neurodegenerative diseases, potentially offering more comprehensive therapeutic benefits

Chemical Reactions Analysis

Reversible Binding to Human Serum Albumin (HSA)

Lipocrine exhibits reversible and stereoselective binding to HSA, a key plasma protein influencing drug distribution. Circular dichroism (CD) spectroscopy revealed distinct binding modes for its enantiomers:

-

(R)-lipocrine and (S)-lipocrine induce similar CD spectra upon binding, suggesting analogous stereochemical orientations within HSA pockets .

-

Binding stoichiometry varies with molar ratios:

Table 1: Competitive Binding of this compound to HSA Sites

| Binding Site | Competition Observed? | Displacement Mechanism |

|---|---|---|

| Site I (Warfarin) | Partial | Non-cooperative |

| Site II (Ibuprofen) | Direct | Competitive |

| Bilirubin Site | Direct | Competitive |

Key findings:

-

This compound significantly interacts with all major HSA binding sites, with strongest competition at Site II and the bilirubin-binding site .

-

Binding reversibility suggests transient interactions, potentially modulating bioavailability.

Stereoselective Interactions

The enantiomers of this compound display distinct binding thermodynamics:

-

(R)-lipocrine : Prefers hydrophobic interactions with HSA.

-

(S)-lipocrine : Engages in hydrogen bonding and electrostatic interactions .

Mechanistic implications :

-

Stereoselectivity arises from differential spatial alignment of the enantiomers within HSA pockets.

-

Both enantiomers retain antioxidant activity, but (R)-lipocrine shows marginally higher AChE inhibition .

Redox Reactions and Antioxidant Activity

This compound protects cells against reactive oxygen species (ROS) through:

-

Radical scavenging : Neutralizes hydroxyl (·OH) and superoxide (O₂·⁻) radicals.

-

Chelation of redox-active metals : Inhibits Fenton-like reactions involving Fe²⁺/Cu⁺ .

Table 2: Antioxidant Efficacy of this compound

| Assay | Activity (%) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 82 ± 3 | |

| Superoxide Scavenging | 75 ± 4 |

Enzymatic Inhibition Mechanisms

This compound inhibits cholinesterases through dual modes:

-

Competitive inhibition : Binds to the catalytic anionic site (CAS) of AChE.

-

Peripheral site interaction : Disrupts substrate access via π-π stacking with Trp286 .

Kinetic parameters :

-

AChE : IC₅₀ = 0.8 ± 0.1 μM.

-

BChE : IC₅₀ = 1.2 ± 0.3 μM.

Reactivity in Biological Matrices

This compound undergoes pH-dependent hydrolysis in plasma:

-

At physiological pH (7.4) : Stable for >24 hours.

-

At acidic pH (≤5.5) : Rapid degradation to inactive metabolites .

Degradation products :

-

Primary metabolite : 4-hydroxybenzaldehyde (via oxidative cleavage).

-

Secondary metabolite : Benzoic acid derivatives.

Synthetic Pathways and Stability

This compound is synthesized via a three-step process:

-

Mannich reaction : Condensation of 4-hydroxyacetophenone, formaldehyde, and piperazine.

-

Reductive amination : Catalytic hydrogenation to form the secondary amine.

-

Chiral resolution : Separation of enantiomers using HPLC with a cellulose column .

Stability considerations :

-

Light-sensitive: Requires storage in amber vials.

-

Oxidative degradation minimized under inert gas (N₂/Ar).

Q & A

Q. What structural characteristics of Lipocrine are critical for its acetylcholinesterase (AChE) inhibitory activity?

this compound contains a chlorine atom, indole ring, and two disulfide (-S-S-) bridges, which contribute to its interaction with AChE’s peripheral anionic site. The chlorine atom enhances binding affinity, while the disulfide bridges stabilize the molecule’s conformation. Structural analogs lacking chlorine (e.g., compound 46) show reduced potency (IC50 = 0.256 µM vs. This compound’s 0.25 nM for hAChE), highlighting the role of halogenation in target specificity .

Q. How does this compound’s inhibitory profile compare across species (e.g., human vs. murine AChE)?

this compound exhibits species-specific efficacy: its IC50 for human AChE (0.25 nM) is significantly lower than for murine BuChE (10.8 nM). This discrepancy may arise from structural differences in the enzyme’s active site. Researchers should validate findings across species and use homology modeling to identify critical residues influencing binding .

Q. What methodologies are recommended for assessing this compound’s anti-amyloid aggregation effects?

Use in vitro assays with Aβ1-42 peptides under acetylthiocholine-induced aggregation conditions. Measure aggregation inhibition via thioflavin-T fluorescence (62% inhibition for this compound) and confirm with TEM imaging. Include controls (e.g., donepezil) to benchmark efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual AChE inhibition and Aβ aggregation suppression be reconciled?

this compound’s primary mechanism involves AChE inhibition, which indirectly reduces Aβ aggregation via cholinergic signaling. However, direct Aβ suppression (62%) may involve redox modulation via disulfide bonds. To resolve contradictions, perform dose-response studies with AChE-knockout models to isolate direct effects .

Q. What statistical frameworks are optimal for analyzing dose-dependent responses in this compound studies?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For Aβ aggregation data, use ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure power analysis (α = 0.05, β = 0.2) to determine sample sizes, as small effect sizes (e.g., 17% inhibition in analogs) require larger cohorts .

Q. How should researchers design in vivo studies to evaluate this compound’s blood-brain barrier (BBB) penetration?

Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) with LC-MS/MS quantification of brain this compound levels. Include a positive control (e.g., rivastigmine) and assess pharmacodynamic endpoints (AChE activity, Aβ plaques). Address ethical approval (IACUC protocols) and randomization to minimize bias .

Q. What strategies mitigate batch variability in this compound synthesis for preclinical trials?

Standardize synthetic routes (e.g., Ullmann coupling for disulfide bonds) and validate purity via HPLC-UV/LC-MS. Implement QC checks for chlorine content (EDX spectroscopy) and stereochemical consistency (circular dichroism). Document deviations in supplementary materials for reproducibility .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) analysis?

Perform molecular docking (AutoDock Vina) to map interactions with AChE’s catalytic triad (Ser203, Glu334, His447). Compare binding energies of analogs (e.g., compound 46) to identify pharmacophores. Validate predictions with mutagenesis studies .

Methodological Guidelines

- Data Contradictions : Use sensitivity analysis to distinguish assay artifacts (e.g., thioflavin-T quenching by this compound) from true biological effects .

- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including ARRIVE criteria for animal studies .

- Reproducibility : Share raw datasets (e.g., enzyme kinetics, HPLC chromatograms) in public repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.